Cas no 331770-21-9 (Aurora kinase inhibitor-2)

Aurora kinase inhibitor-2 structure
Produktname:Aurora kinase inhibitor-2
Aurora kinase inhibitor-2 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzamide, N-[4-[(6,7-dimethoxy-4-quinazolinyl)amino]phenyl]-
- Aurora Kinase Inhibitor II
- Aurora Kinase Inhibitor II NEW
- N-[4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenyl]benzamide
- 4-(4'-Benzamidoanilino)-6,7-dimethoxyquinazoline
- AC1O7M16
- Anilinoquinazoline1
- CBiol_002061
- CHEMBL382590
- K00590a
- quinazoline deriv. 1
- SureCN1066538
- N-{4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenyl}benzamide
- GTPL5930
- 4-(4′-Benzamidoanilino)-6,7-dimethoxyquinazoline
- BDBM12403
- Bio1_000347
- HMS3229A17
- Bio1_001325
- Bio1_000836
- Q27074624
- N-[4-
- Aurora kinase inhibitor-2
- EX-A7555
- NCGC00487129-01
- N-[4-[(6,7-dimethoxy-4-quinazolinyl)amino]phenyl]-benzamide
- DTXSID00425012
- UNII-57YX8GY957
- SCHEMBL1066538
- CS-0045282
- G13829
- 331770-21-9
- AKOS040759631
- Benzamide, N-(4-((6,7-dimethoxy-4-quinazolinyl)amino)phenyl)-
- DB-101606
- J-019067
- N-(4-((6,7-Dimethoxy-4-quinazolinyl)amino)phenyl)benzamide
- CCG-206735
- 57YX8GY957
- MS-26799
- N-(4-((6,7-Dimethoxyquinazolin-4-yl)amino)phenyl)benzamide
- Aurora Kinase Inhibitor 2
- SDCCGSBI-0086659.P003
- HY-112355
-
- Inchi: 1S/C23H20N4O3/c1-29-20-12-18-19(13-21(20)30-2)24-14-25-22(18)26-16-8-10-17(11-9-16)27-23(28)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,27,28)(H,24,25,26)
- InChI-Schlüssel: IMYVCWQAHSYYOO-UHFFFAOYSA-N
- Lächelt: O(C)C1C(=CC2=C(C=1)C(=NC=N2)NC1C=CC(=CC=1)NC(C1C=CC=CC=1)=O)OC
Berechnete Eigenschaften
- Genaue Masse: 400.15354051g/mol
- Monoisotopenmasse: 400.15354051g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 30
- Anzahl drehbarer Bindungen: 6
- Komplexität: 549
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 85.4
- XLogP3: 4.2
Aurora kinase inhibitor-2 Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-112355-25mg |
Aurora kinase inhibitor-2 |
331770-21-9 | 99.19% | 25mg |
¥6555 | 2024-05-24 | |
eNovation Chemicals LLC | Y1249541-25mg |
N-[4-[(6,7-dimethoxy-4-quinazolinyl)amino]phenyl]-benzamide |
331770-21-9 | 99% | 25mg |
$325 | 2024-06-05 | |
eNovation Chemicals LLC | Y1249541-50mg |
N-[4-[(6,7-dimethoxy-4-quinazolinyl)amino]phenyl]-benzamide |
331770-21-9 | 99% | 50mg |
$535 | 2024-06-05 | |
eNovation Chemicals LLC | Y1249541-5mg |
N-[4-[(6,7-dimethoxy-4-quinazolinyl)amino]phenyl]-benzamide |
331770-21-9 | 99% | 5mg |
$145 | 2024-06-05 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T9040-50 mg |
Aurora Kinase Inhibitor II |
331770-21-9 | 99.15% | 50mg |
¥14800.00 | 2022-02-28 | |
MedChemExpress | HY-112355-50mg |
Aurora kinase inhibitor-2 |
331770-21-9 | 99.19% | 50mg |
¥9833 | 2024-05-24 | |
MedChemExpress | HY-112355-5mg |
Aurora kinase inhibitor-2 |
331770-21-9 | 99.19% | 5mg |
¥2426 | 2024-05-24 | |
ChemScence | CS-0045282-100mg |
Aurora kinase inhibitor-2 |
331770-21-9 | 99.19% | 100mg |
$2750.0 | 2022-04-27 | |
ChemScence | CS-0045282-50mg |
Aurora kinase inhibitor-2 |
331770-21-9 | 99.19% | 50mg |
$1870.0 | 2022-04-27 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65576-500ug |
Aurora Kinase Inhibitor II |
331770-21-9 | 98% | 500ug |
¥740.00 | 2023-09-08 |
Aurora kinase inhibitor-2 Verwandte Literatur
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
331770-21-9 (Aurora kinase inhibitor-2) Verwandte Produkte
- 941872-54-4(N-4-(2-oxopiperidin-1-yl)phenylnaphthalene-1-carboxamide)
- 350693-45-7(2-[(3-methoxyphenyl)methoxy]benzaldehyde)
- 1892973-15-7(3-(3-methylbenzenesulfonyl)aniline)
- 1357476-67-5(4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine)
- 2034595-24-7(2-(2-chlorophenyl)-N-2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethylacetamide)
- 1353960-15-2(2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide)
- 420107-80-8(Carbamic acid, [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]-, phenylmethyl ester (9CI))
- 1354705-17-1(1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole)
- 2137755-08-7(Oxirane, 2-[2-[1-(bromomethyl)-3-cyclopenten-1-yl]ethyl]-)
- 321430-14-2(4-4-(4-Methoxyphenyl)-1,3-thiazol-2-ylbenzenecarboxylic acid)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:331770-21-9)Aurora kinase inhibitor-2

Reinheit:99%/99%/99%
Menge:25mg/50mg/100mg
Preis ($):297.0/505.0/859.0